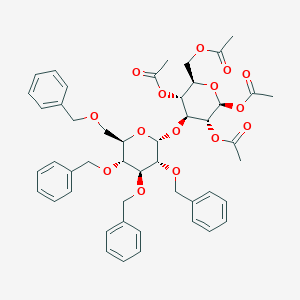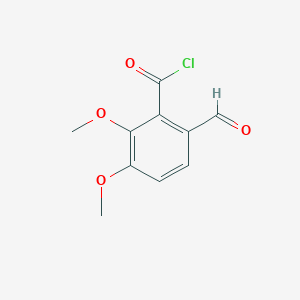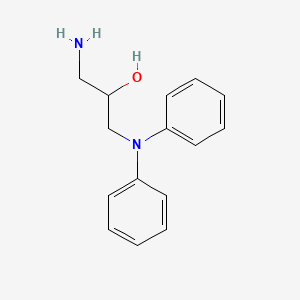
1-Amino-3-diphenylamino-propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-3-diphenylamino-propan-2-ol is an organic compound with the molecular formula C15H18N2O. It is known for its unique structure, which includes an amino group, a hydroxyl group, and a diphenylamino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Amino-3-diphenylamino-propan-2-ol can be synthesized through several methods. One common approach involves the reaction of diphenylamine with epichlorohydrin, followed by the addition of ammonia. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain a high-quality product .
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-3-diphenylamino-propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens, alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
1-Amino-3-diphenylamino-propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-amino-3-diphenylamino-propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist for certain receptors, influencing various physiological processes. Its effects are mediated through binding to receptors and modulating signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Diphenylamino-3-methylamino-propan-2-ol
- 3-(Diphenylamino)phenol
- 2-Diphenylamino-ethanol
- (Diphenylamino)acetic acid
- 4-(Diphenylamino)acetophenone
- 4-(Diphenylamino)phenylboronic acid
- 4-(Diphenylamino)benzaldehyde diphenylhydrazone
Uniqueness
1-Amino-3-diphenylamino-propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C15H18N2O |
|---|---|
Molekulargewicht |
242.32 g/mol |
IUPAC-Name |
1-amino-3-(N-phenylanilino)propan-2-ol |
InChI |
InChI=1S/C15H18N2O/c16-11-15(18)12-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,18H,11-12,16H2 |
InChI-Schlüssel |
WUFRQNTUVKVLBK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(CC(CN)O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


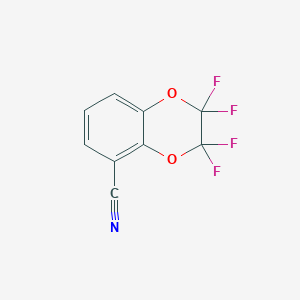

![8-Bromo-7-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B12844993.png)



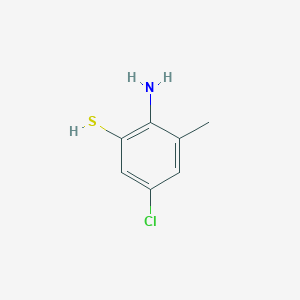
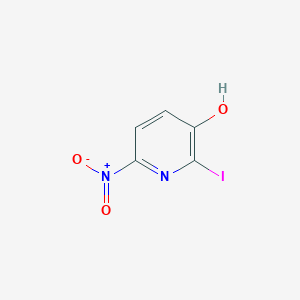
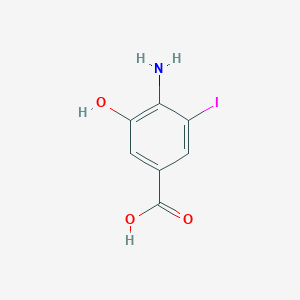
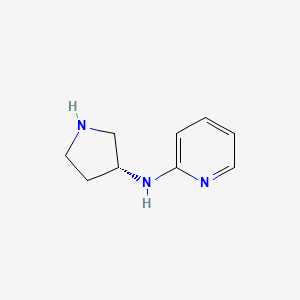
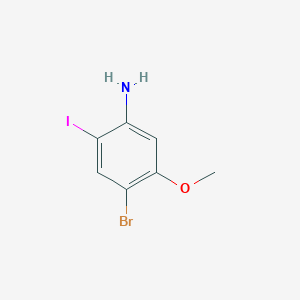
![(2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(3-((9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy)-3-oxo-2-phenylpropoxy)tetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B12845045.png)
